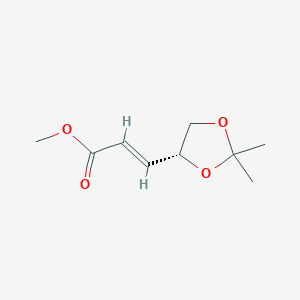
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester, also known as DMDO-MA, is an organic compound that has been widely used in scientific research. It is a versatile chemical that can be used in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including chiral alcohols, ketones, and esters. It has also been used as a building block for the synthesis of polymers and materials. In addition, (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has been used as a catalyst in various reactions, including Michael addition, aldol reaction, and Diels-Alder reaction.
Mecanismo De Acción
The mechanism of action of (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester is not well understood. However, it is believed that (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester acts as an electrophilic reagent, reacting with nucleophiles to form adducts.
Biochemical and Physiological Effects:
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies. (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has also been shown to be biodegradable and environmentally friendly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester is its versatility. It can be used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester is also relatively easy to synthesize and has low toxicity. However, (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester has some limitations. It is not very stable and can decompose over time. (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester research. One area of research is the development of new synthetic methods using (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester as a reagent or catalyst. Another area of research is the use of (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester in the synthesis of new materials, including polymers and nanoparticles. (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester could also be used in the development of new drugs and pharmaceuticals. Finally, more studies are needed to understand the mechanism of action and biochemical and physiological effects of (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester.
Métodos De Síntesis
(4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester can be synthesized through a two-step process. The first step involves the reaction of 2-methyl-2-propen-1-ol with dimethyl carbonate to form 2-methyl-2-propen-1-ol carbonate. The second step involves the reaction of 2-methyl-2-propen-1-ol carbonate with 1,3-dioxolane in the presence of a catalyst to form (4R,alphaE)-2,2-Dimethyl-1,3-dioxolane-4-acrylic acid methyl ester.
Propiedades
Número CAS |
106757-55-5 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
methyl (E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h4-5,7H,6H2,1-3H3/b5-4+/t7-/m1/s1 |
Clave InChI |
VXZZSPHSNBVYHV-SMMXGFFBSA-N |
SMILES isomérico |
CC1(OC[C@H](O1)/C=C/C(=O)OC)C |
SMILES |
CC1(OCC(O1)C=CC(=O)OC)C |
SMILES canónico |
CC1(OCC(O1)C=CC(=O)OC)C |
Sinónimos |
R-METHYL 3-(2,2-DIMETHYL 1,3-DIOXOLANE-4-YL)-TRANS-2-PROPENOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



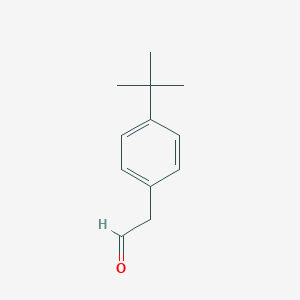



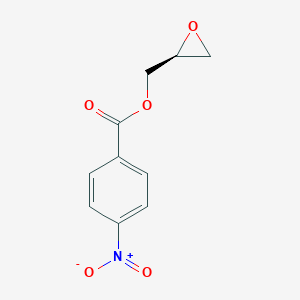

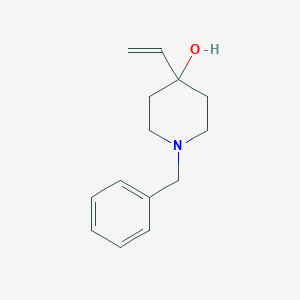
![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)


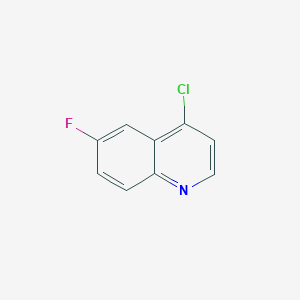
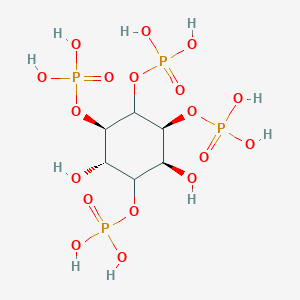
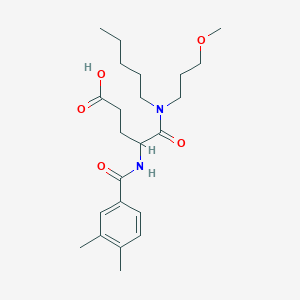
![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)